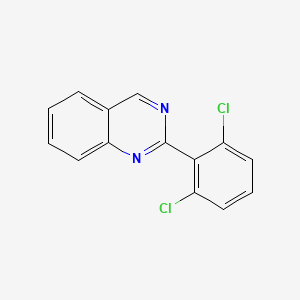

2-(2,6-Dichlorophenyl)quinazoline

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C14H8Cl2N2 |

|---|---|

分子量 |

275.1 g/mol |

IUPAC 名称 |

2-(2,6-dichlorophenyl)quinazoline |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-5-3-6-11(16)13(10)14-17-8-9-4-1-2-7-12(9)18-14/h1-8H |

InChI 键 |

WMXFSJJIIIFYCH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=C(C=CC=C3Cl)Cl |

产品来源 |

United States |

Advanced Spectroscopic and Crystallographic Characterization in Quinazoline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Quinazoline (B50416) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For complex quinazoline derivatives such as 2-(2,6-dichlorophenyl)quinazoline, ¹H and ¹³C NMR provide crucial information regarding the chemical environment of each atom.

The ¹³C NMR spectra of these analogs exhibit characteristic signals for the quinazoline and phenyl carbons. For example, in 6-chloro-2-phenylquinazoline, the carbon atoms of the quinazoline ring and the attached phenyl ring show distinct resonances, with the carbon attached to the nitrogen (C-2) appearing around δ 161.3 ppm and the other carbons resonating between δ 123.9 and 159.5 ppm. rsc.org

Based on these related compounds, a predictive data table for the ¹H and ¹³C NMR of this compound can be constructed, which would be instrumental for chemists in identifying this compound during synthesis or isolation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinazoline H-4 | ~9.4 | ~160-162 (C-4) |

| Quinazoline Aromatic H | ~7.5-8.1 | ~124-151 (Quinazoline Carbons) |

| Dichlorophenyl Aromatic H | ~7.3-7.6 | ~128-135 (Dichlorophenyl Carbons) |

| C-2 (ipso-carbon) | - | ~160 |

| C-Cl (ipso-carbons) | - | ~130-135 |

Note: These are predicted values based on analogous compounds and may vary from experimental data.

Utilization of Infrared (IR) and Mass Spectrometry (MS) in Compound Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques that provide valuable information about the functional groups and molecular weight of a compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of bonds within a molecule. For quinazoline derivatives, key absorptions include C=N stretching, C=C aromatic stretching, and C-H stretching and bending vibrations. In a related compound, 2-(2,6-dichlorophenyl)-6,7-dimethoxy-4H-benzo[d] researchgate.netrsc.orgoxazin-4-one, characteristic IR peaks were observed at 1743 cm⁻¹ (C=O), 1609 cm⁻¹ (C=N), 1509 cm⁻¹ (C=C), and 1289 cm⁻¹ (C-O). rsc.org For this compound, one would expect to observe characteristic peaks for the C=N bond in the quinazoline ring, aromatic C=C stretching, and C-Cl stretching from the dichlorophenyl group.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (Quinazoline) | ~1610 - 1630 |

| C=C (Aromatic) | ~1450 - 1600 |

| C-H (Aromatic) | ~3000 - 3100 (stretching), ~690 - 900 (bending) |

| C-Cl | ~600 - 800 |

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound (C₁₄H₈Cl₂N₂), the expected molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms, would be a key diagnostic feature. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. For example, the HRMS data for 6-chloro-2-(4-methoxyphenyl)quinazoline showed a calculated m/z of 271.0638 for [M+H]⁺, with the found value being 271.0632, confirming its composition. rsc.org

X-ray Diffraction (XRD) for Precise Determination of Solid-State Molecular Architectures and Conformations

X-ray diffraction (XRD) on single crystals is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. This method provides precise bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on related quinazoline derivatives provide insights into their solid-state conformations. For instance, the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol revealed a nearly planar methylsulfanylquinazoline group. nih.gov In another example, the crystal structure of 4-methylsulfanyl-2-phenyl-quinazoline showed that the dihedral angle between the phenyl ring and the quinazoline ring system is 13.95 (5)°. nih.gov

For this compound, a single crystal XRD analysis would be expected to reveal the dihedral angle between the dichlorophenyl ring and the quinazoline ring system. This angle is influenced by the steric hindrance imposed by the two chlorine atoms at the ortho positions of the phenyl ring. It is anticipated that these chlorine atoms would cause significant twisting of the phenyl ring out of the plane of the quinazoline moiety.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9-12 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 |

| Z | 4 |

| Dihedral Angle (Quinazoline-Phenyl) | > 45° |

Note: These are hypothetical values and would need to be confirmed by experimental single-crystal XRD analysis.

Advanced Spectroscopic Probes for Electronic Structure and Photophysical Properties

The electronic structure and photophysical properties of quinazoline derivatives are of great interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov Advanced spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy, are employed to investigate these properties.

The photophysical properties of quinazolines are highly dependent on the nature and position of substituents. For example, a series of fluorescent compounds based on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline showed emissions spanning from 414 nm to 597 nm in cyclohexane (B81311) solutions, with some derivatives exhibiting high photoluminescence quantum yields. nih.gov The introduction of donor-acceptor motifs can lead to intramolecular charge transfer (ICT) states, resulting in solvatochromic fluorescence. nih.gov

For this compound, the dichlorophenyl group acts as an electron-withdrawing moiety. The photophysical properties would be influenced by the electronic interplay between this group and the quinazoline core. It is expected to exhibit absorption in the UV region and potentially show fluorescence. The study of its photophysical properties in different solvents could reveal information about the nature of its excited states.

Table 4: Anticipated Photophysical Properties of this compound

| Property | Anticipated Characteristics |

| Absorption (λ_abs) | UV region, likely with multiple bands |

| Emission (λ_em) | Potential fluorescence in the blue or green region |

| Quantum Yield (Φ_F) | Dependent on solvent and molecular rigidity |

| Stokes Shift | Moderate to large, indicative of structural relaxation in the excited state |

Further investigations using time-resolved fluorescence spectroscopy and computational modeling would provide a deeper understanding of the electronic transitions and excited-state dynamics of this molecule.

Computational Chemistry and Molecular Modeling of 2 2,6 Dichlorophenyl Quinazoline and Analogues

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) serves as a powerful tool to probe the electronic properties of molecular systems. For quinazoline (B50416) derivatives, DFT calculations can provide a deep understanding of their conformational preferences, orbital energies, and charge distributions, which are crucial for their reactivity and interactions with biological targets.

Conformational Analysis and Isomer Stability

The conformational flexibility of 2-(2,6-Dichlorophenyl)quinazoline is primarily dictated by the rotation around the single bond connecting the quinazoline and the 2,6-dichlorophenyl rings. The presence of two bulky chlorine atoms in the ortho positions of the phenyl ring introduces significant steric hindrance, which is expected to favor a non-planar conformation.

Studies on similar biaryl systems have shown that ortho-substitution leads to a higher energy barrier for planar conformations. nih.gov For instance, the conformational energy profile of 2,6-dimethylbiphenyl (B1614804) demonstrates a preference for a perpendicular arrangement of the phenyl rings to minimize steric clashes. nih.gov A similar trend can be anticipated for this compound, where the dihedral angle between the quinazoline and dichlorophenyl rings would be significantly twisted from planarity. This twisted conformation would be the most stable isomer.

In the context of E/Z isomerism, it is important to note that this is not applicable to the rotational conformers of this compound, as there are no double bonds that would give rise to such isomers in the core structure.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For quinazoline derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic system. In analogues like 2-aryl/thienylquinazolin-4(3H)-ones, the HOMO is often localized on the electron-donating substituent, while the LUMO resides on the quinazolinone core. researchgate.net In the case of this compound, the HOMO is expected to be distributed over the entire molecule, with significant contributions from the quinazoline ring, while the LUMO is likely to be centered on the quinazoline moiety.

The presence of electron-withdrawing chlorine atoms on the phenyl ring is expected to lower both the HOMO and LUMO energy levels. This can lead to a modulation of the HOMO-LUMO gap. DFT calculations on related halogenated aromatic compounds have shown that increasing the extent of chlorination can decrease the HOMO-LUMO gap, suggesting increased reactivity. muni.cz

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Substituted Quinazolines (Calculated using DFT)

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Phenylquinazolin-4(3H)-one | -5.80 | -1.65 | 4.15 |

| 2-(4-Diphenylaminophenyl)quinazolin-4(3H)-one | -5.20 | -2.25 | 2.95 |

| 4-Cyano-2-phenylquinazoline | -6.50 | -2.50 | 4.00 |

Note: The data in this table is based on published values for analogous compounds and is intended to be illustrative. researchgate.net The exact values for this compound would require specific DFT calculations.

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For quinazoline itself, the nitrogen atoms of the pyrimidine (B1678525) ring create regions of negative electrostatic potential, making them potential sites for hydrogen bonding. researchgate.net In this compound, the electron-withdrawing chlorine atoms will create regions of positive potential (a "sigma-hole") on the halogen atoms, which can participate in halogen bonding. rsc.orgnih.gov The MESP map would likely show a complex landscape of positive and negative potentials, highlighting the different reactive sites within the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Structural Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and providing insights into the structural features that are important for their biological function.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR techniques that are widely used in drug design. nih.gov These methods build a statistical model by correlating the biological activity of a set of aligned molecules with their steric and electrostatic fields (in CoMFA) or with additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA).

While no specific CoMFA or CoMSIA studies on this compound have been reported, numerous studies on other quinazoline derivatives have demonstrated the utility of these methods. nih.govbiointerfaceresearch.comnih.govnih.gov For instance, CoMFA and CoMSIA studies on quinazoline derivatives as enzyme inhibitors have revealed the importance of steric and electrostatic interactions for their activity. The contour maps generated from these analyses can guide the design of new, more potent analogues by indicating where bulky groups, or electron-donating or -withdrawing substituents, would be beneficial for activity.

Table 2: Illustrative Statistical Parameters from CoMFA and CoMSIA Studies on Quinazoline Analogues

| Study on Quinazoline Analogues as | Method | q² | r² | Predictive r² |

| Thymidylate Synthase Inhibitors | CoMFA | 0.573 | 0.935 | Not Reported |

| Thymidylate Synthase Inhibitors | CoMSIA | 0.445 | 0.893 | Not Reported |

| Thieno-pyrimidine derivatives (VEGFR3 inhibitors) | CoMFA | 0.818 | 0.917 | 0.794 |

| Thieno-pyrimidine derivatives (VEGFR3 inhibitors) | CoMSIA | 0.801 | 0.897 | 0.762 |

Note: This table presents data from QSAR studies on related heterocyclic systems to illustrate the typical statistical robustness of CoMFA and CoMSIA models. nih.govbiointerfaceresearch.com q² is the cross-validated correlation coefficient, and r² is the non-cross-validated correlation coefficient.

Topological and Ligand-Based QSAR Approaches

QSAR studies on various series of quinazoline derivatives have successfully employed topological descriptors to model their biological activities. nih.govresearchgate.net These studies have highlighted the importance of descriptors related to molecular size, shape, and electronic properties in determining the activity of these compounds. For this compound, topological descriptors could be used to build QSAR models to predict its activity based on a training set of structurally similar compounds with known biological data.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful technique in computational chemistry that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. researchgate.net This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess these critical features and are therefore likely to be active. nih.govnih.gov

The process often begins by aligning a set of known active molecules to derive a common feature hypothesis. researchgate.net For example, a pharmacophore model developed for pyrazolylaminoquinazoline derivatives as FGFR2 inhibitors consisted of five features: one hydrogen bond acceptor, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. researchgate.net Such models can be used to build robust 3D-QSAR (Quantitative Structure-Activity Relationship) models, which correlate the 3D properties of molecules with their biological activity and show good predictive power for new compounds. benthamdirect.comnih.gov

Once a validated pharmacophore model is established, it is used as a filter in a virtual screening campaign. nih.govrjpbr.com Databases containing millions of compounds are searched for molecules that match the pharmacophore query. The resulting "hit" compounds are then typically subjected to further filtering, such as applying Lipinski's rule of five for drug-likeness, and then passed on to molecular docking and MD simulations for more detailed analysis. nih.govrjpbr.comresearchgate.net This hierarchical approach efficiently narrows down vast chemical libraries to a manageable number of promising candidates for synthesis and biological testing, significantly accelerating the drug discovery process for new quinazoline-based therapeutics. nih.govgsconlinepress.com

Advanced Applications and Future Directions in Quinazoline Research

Exploration in Materials Science: Development of Functional Materials

The unique electronic properties of the quinazoline (B50416) core make it an attractive candidate for the development of functional organic materials. researchgate.net While many quinazoline derivatives have been investigated for their pharmacological effects, research is expanding to harness their potential in optoelectronic applications. beilstein-journals.org

Photophysical Properties and Exciplex Formation

While specific photophysical data for 2-(2,6-Dichlorophenyl)quinazoline are not extensively detailed in current literature, the broader class of 2-aryl quinazolines demonstrates significant potential for applications in materials science, particularly in organic electronics. The design of these functional materials often employs a donor-acceptor (D-A) strategy, where the electron-deficient quinazoline unit serves as the acceptor core. nih.gov

By chemically linking various electron-donating moieties—such as carbazole, dimethyldihydroacridine, or phenothiazine—to the quinazoline scaffold, researchers can create molecules with tailored photophysical properties. beilstein-journals.orgnih.gov This structural arrangement can lead to intramolecular charge transfer (ICT), influencing the absorption and emission characteristics of the material. nih.gov For instance, different substitutions on the quinazoline framework can produce fluorophores that emit light in the blue-to-green region of the spectrum, with some derivatives exhibiting high fluorescence quantum yields. nih.gov

A particularly interesting phenomenon observed in these D-A systems is the formation of an exciplex (excited-state complex). An exciplex is a transient complex formed between a molecule in an excited state and a different molecule in its ground state. Quinazoline-based compounds have been shown to be versatile exciplex-forming materials. For example, a 3,6-di-tert-butylcarbazole-substituted quinazoline derivative can form a sky-blue emitting exciplex when mixed with an acceptor molecule, and an orange emitting exciplex when combined with a donor molecule. nih.gov This ability to generate different colors of light makes these compounds highly valuable for the fabrication of organic light-emitting diodes (OLEDs), including simplified, non-doped white OLEDs (WOLEDs). nih.govresearchgate.net

Table 1: Illustrative Photophysical Properties of Selected 2-Aryl Quinazoline Derivatives Note: This table presents data for representative compounds from the broader class of quinazoline derivatives to illustrate their general properties, not for this compound specifically.

| Compound Structure (Simplified) | Absorption Max (λabs, nm) in Toluene | Emission Max (λem, nm) in Toluene | Fluorescence Quantum Yield (QY, %) in Toluene | Reference |

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | 370 | 466 | 89 | nih.gov |

| 2-(Thiophen-2-yl)-4-(N,N-diphenylamino)quinazoline | 399 | 490 | 72 | urfu.ru |

| 2-(Thiophen-2-yl)-4-(carbazol-9-yl)quinazoline | 361 | 451 | 23 | urfu.ru |

Strategies for Rational Design and Optimization of Quinazoline Derivatives for Specific Mechanistic Outcomes

The development of quinazoline derivatives, particularly for therapeutic applications, has moved beyond random screening to a more targeted, rational design approach. mdpi.comnih.gov This strategy aims to create molecules with high potency and selectivity for a specific biological target, often a protein kinase involved in disease pathways. nih.govsciencepublishinggroup.com

A cornerstone of this approach is the detailed analysis of structure-activity relationships (SAR). acs.org SAR studies involve synthesizing a series of related compounds and systematically evaluating how specific structural modifications affect their biological activity. acs.orgnih.gov For example, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-anilino-quinazoline scaffold is considered a "privileged" structure due to its high affinity for the EGFR kinase active site. nih.govmdpi.com SAR studies have revealed that substitutions at the 6- and 7-positions of the quinazoline ring can enhance binding and activity, while modifications to the 4-anilino group can modulate selectivity and overcome drug resistance. mdpi.com

Computational chemistry plays a pivotal role in modern rational design. researchgate.net Techniques like molecular docking are used to predict how a designed molecule will bind to its target protein on an atomic level. mdpi.com This allows chemists to visualize crucial interactions, such as hydrogen bonds between the quinazoline's nitrogen atoms (N-1 and N-3) and key amino acid residues (e.g., Met793) in the kinase hinge region. mdpi.com By understanding these interactions, scientists can design new derivatives with optimized geometries and functional groups to maximize binding affinity. nih.gov This in silico approach enables the pre-screening of virtual compound libraries, prioritizing the synthesis of candidates with the highest probability of success and accelerating the discovery process. researchgate.net

Table 2: Key Strategies in the Rational Design of Quinazoline Derivatives

| Strategy | Objective | Key Methodologies | Example Target |

| Scaffold Hopping | To identify novel core structures with similar binding properties to known active compounds. | Pharmacophore modeling, virtual screening. | Kinase Inhibitors |

| Structure-Activity Relationship (SAR) | To understand the impact of specific functional groups on biological activity. | Systematic chemical synthesis, in vitro biological assays. | EGFR, VEGFR2 |

| Fragment-Based Design | To build potent ligands by identifying and linking small molecular fragments that bind to the target. | X-ray crystallography, NMR screening. | Various Enzymes |

| Targeted Covalent Inhibition | To design molecules that form a permanent covalent bond with the target protein for enhanced potency and duration. | Incorporating reactive groups (e.g., acrylamide) that target specific residues like cysteine. | Mutant EGFR |

| Molecular Docking | To predict the binding pose and affinity of a ligand to its receptor. | Computer-aided drug design (CADD) software, scoring functions. | Multiple Kinases |

Interdisciplinary Approaches in Quinazoline Research: Integration of Synthesis, Computational Modeling, and Mechanistic Biological Investigations

The complexity of modern drug discovery and materials science necessitates a highly integrated, interdisciplinary approach to quinazoline research. The most successful research programs are those that create a synergistic loop between chemical synthesis, computational modeling, and mechanistic biology. nih.gov

This integrated workflow typically begins with a rational design phase, where computational tools are used to design a series of novel quinazoline derivatives hypothesized to have specific properties. nih.govnih.gov This design is often based on the structure of a biological target or desired photophysical characteristics.

Next, chemical synthesis teams use their expertise to prepare these target molecules. A wide array of synthetic methods, including microwave-assisted and metal-catalyzed reactions, are employed to efficiently build libraries of quinazoline derivatives for testing. nih.govfrontiersin.org

Once synthesized and characterized, the compounds are passed to biologists for mechanistic investigations . In a therapeutic context, this involves a cascade of experiments. Initial in vitro assays measure the compound's direct effect, such as its ability to inhibit a target enzyme (e.g., EGFR kinase) or its cytotoxicity against cancer cell lines. nih.govresearchgate.net Promising candidates are then subjected to more detailed mechanistic studies, such as cell cycle analysis to see if the compound halts cell division, or apoptosis assays to determine if it induces programmed cell death. nih.gov

The data from these biological tests are then fed back to the computational team. By correlating the experimental activity with the predicted binding modes from computational modeling , the team can refine their models and better understand the SAR. nih.govresearchgate.net This iterative cycle of design, synthesis, testing, and analysis allows for the rapid optimization of lead compounds, leading to the development of highly potent and selective quinazoline derivatives for specific applications. nih.gov

常见问题

Q. Advanced Research Focus

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer in photodynamic therapy agents .

- MD Simulations : Model binding stability with targets (e.g., EGFR kinase) over 100 ns trajectories to prioritize analogs with low RMSD (<2 Å) .

What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Advanced Research Focus

Critical issues include:

- Purification bottlenecks : Column chromatography is impractical at scale; switch to recrystallization (e.g., methanol/water systems) .

- Byproduct formation : Optimize flow chemistry to reduce residence time and suppress dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。